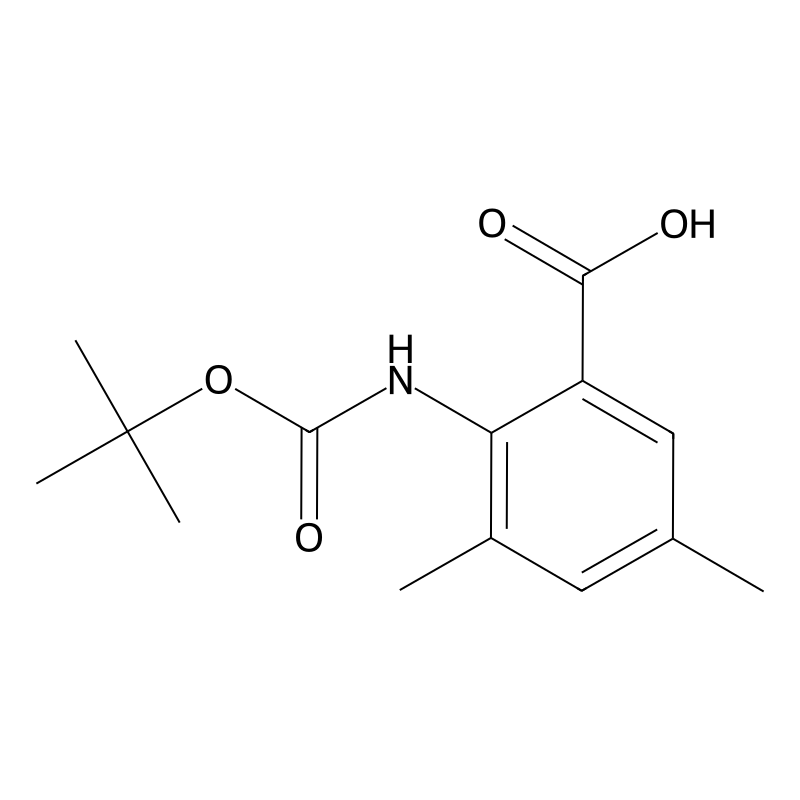2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Applications:
-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid, also known as Boc-2,3,5-trimethylbenzoic acid, is an organic compound used in various scientific research applications. Its primary function lies in organic synthesis, particularly as a precursor for the synthesis of diverse organic molecules.
One prominent application involves its role as a starting material for the synthesis of complex aromatic compounds. The tert-butoxycarbonyl (Boc) protecting group present in the molecule allows for selective manipulation of the amine functionality while keeping the carboxylic acid group intact. This selective protection strategy facilitates the introduction of various functional groups at different positions of the molecule, enabling the creation of diverse and structurally complex aromatic compounds. For instance, research has described the utilization of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid in the synthesis of bioactive heterocyclic compounds with potential therapeutic applications [].
Material Science Applications:
Furthermore, research has explored the potential applications of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid in the realm of material science. Studies have investigated its use as a building block for the design and synthesis of novel functional materials, such as polymers and liquid crystals. The presence of both the amine and carboxylic acid functionalities within the molecule offers opportunities for tailored interactions and self-assembly, potentially leading to the development of materials with unique properties and functionalities [].
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl protecting group attached to an amino group, along with a carboxylic acid functional group. Its molecular formula is C14H19NO4, and it has a molecular weight of approximately 265.31 g/mol. The compound features a benzoic acid derivative structure, which includes two methyl groups at the 3 and 5 positions of the aromatic ring, enhancing its lipophilicity and potentially influencing its biological activity .
Boc-3,5-dimethylbenzoic acid itself is not expected to have a specific biological mechanism of action. It primarily serves as a building block for the synthesis of other molecules with potential biological activities.
- Wear gloves and safety glasses when handling the compound to avoid skin and eye contact.
- Work in a well-ventilated fume hood, especially when performing reactions involving the compound.
- Consult the safety data sheet (SDS) for the specific compound if available from the supplier.
- Esterification: The carboxylic acid group can react with alcohols to form esters.
- Amide Formation: The amino group can react with other carboxylic acids or activated carboxylic derivatives to form amides.
- Deprotection: The tert-butoxycarbonyl protecting group can be removed under acidic conditions, regenerating the free amino group for further reactions.
These reactions are significant in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds .
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid typically involves the following steps:
- Protection of Amino Group: An amino group can be protected using tert-butoxycarbonyl chloride in the presence of a base.
- Nitration or Alkylation: The 3 and 5 positions on the benzoic acid can be selectively alkylated or nitrated using appropriate reagents.
- Coupling Reaction: Finally, the protected amino compound is coupled with a carboxylic acid derivative to yield the desired product.
2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid has potential applications in:
- Pharmaceutical Development: As an intermediate in the synthesis of bioactive compounds.
- Chemical Research: In studies focusing on structure-activity relationships for drug design.
- Analytical Chemistry: As a reference standard for various analytical techniques such as chromatography .
Interaction studies involving this compound often focus on its binding affinity and activity against specific biological targets. Research indicates that compounds with similar structures may interact with enzymes or receptors involved in metabolic pathways or signaling processes. Such studies are crucial for understanding how modifications to chemical structures can influence biological interactions and therapeutic outcomes .
Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-3,5-dimethylbenzoic acid | Contains an amino group without protection | Directly involved in neurotransmitter synthesis |
| 4-Amino-3,5-dimethylbenzoic acid | Similar dimethyl substitution but at position 4 | Potentially different biological activity profile |
| N-Boc-3-methylbenzamide | Contains a similar protecting group | Focused on amide formation rather than carboxylic acid |
| 2-(tert-Butoxycarbonyl)amino benzoic acid | Lacks methyl substitutions | Simpler structure may lead to different reactivity |
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid lies in its specific substitution pattern and protective group, which may influence its reactivity and biological properties compared to these similar compounds .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








